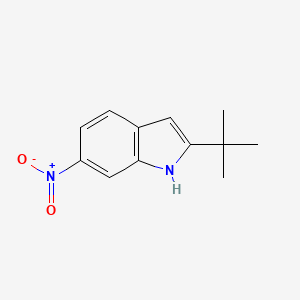

2-(Tert-butyl)-6-nitro-1H-indole

Description

BenchChem offers high-quality 2-(Tert-butyl)-6-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butyl)-6-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQNCAZGNLRPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 6-Nitro-2-tert-butylindole

Executive Summary: The Scaffold Advantage

6-Nitro-2-tert-butylindole represents a specialized subclass of the indole pharmacophore, distinguished by the interplay between a strong electron-withdrawing group (EWG) at the 6-position and a bulky, lipophilic moiety at the 2-position.

In medicinal chemistry, this structure is rarely a final drug but frequently serves as a critical intermediate scaffold . The 2-tert-butyl group provides significant steric bulk and lipophilicity (increasing logP), often utilized to fill hydrophobic pockets in viral polymerases (e.g., HCV NS5B) or kinase allosteric sites. Meanwhile, the 6-nitro group acts as a "masked" amine; it deactivates the ring during initial synthesis steps (preventing oxidation) and can be selectively reduced later to a 6-amino functionality for amide coupling or urea formation.

This guide details the structural rationale, a validated synthesis protocol via the Fischer Indole method, and the specific spectroscopic signatures required for confirmation.

Structural Analysis & Physicochemical Logic

The molecule's utility is defined by two opposing structural forces: electronic deactivation and steric shielding.

| Feature | Chemical Moiety | Function & Effect |

| Core | Indole (Benzo[b]pyrrole) | Privileged scaffold; H-bond donor (NH).[1] |

| Electronic | 6-Nitro (-NO | Strong EWG. Deactivates the benzene ring towards electrophilic aromatic substitution. Increases the acidity of the N-H proton (lower pKa). |

| Steric | 2-tert-Butyl (-C(CH | Bulky Lipophile. Blocks metabolic oxidation at the reactive C2 position. Increases solubility in organic solvents. Induces a "twist" in crystal packing. |

Electronic Distribution Diagram

The following diagram illustrates the electronic pulls and steric zones that define the molecule's reactivity.

Caption: Structural-Functional relationship map of 6-nitro-2-tert-butylindole.

Synthesis Strategy: The Regioselective Fischer Indole Route

The most robust route to 6-nitro-2-tert-butylindole is the Fischer Indole Synthesis . This involves the condensation of 3-nitrophenylhydrazine with pinacolone (3,3-dimethyl-2-butanone).

The Regioselectivity Challenge

Using a meta-substituted hydrazine (3-nitrophenylhydrazine) creates a regiochemical ambiguity. The cyclization can occur at the ortho carbon either para or ortho to the nitro group, leading to two possible isomers:

-

6-Nitro isomer (Target): Cyclization para to the nitro group.

-

4-Nitro isomer (Byproduct): Cyclization ortho to the nitro group.

Expert Insight: For electron-withdrawing groups like nitro, the 6-isomer is generally favored due to the stability of the transition state and less steric hindrance during the [3,3]-sigmatropic rearrangement. However, the 4-nitro isomer will form as a minor impurity and must be removed via column chromatography.

Validated Protocol

Reagents:

-

3-Nitrophenylhydrazine hydrochloride (1.0 equiv)

-

Pinacolone (3,3-dimethyl-2-butanone) (1.1 equiv)

-

Polyphosphoric Acid (PPA) or ZnCl

/Acetic Acid (Catalyst/Solvent)[2]

Step-by-Step Methodology:

-

Hydrazone Formation (In Situ):

-

Dissolve 3-nitrophenylhydrazine HCl (10 mmol) in glacial acetic acid (20 mL).

-

Add pinacolone (11 mmol) dropwise.

-

Stir at room temperature for 30 minutes. Checkpoint: Solution should turn yellow/orange, indicating hydrazone formation.

-

-

Cyclization (The Fischer Step):

-

Add Zinc Chloride (ZnCl

, 20 mmol) to the mixture (or use PPA as solvent). -

Heat to 100°C for 3–4 hours.

-

Why: The bulky tert-butyl group creates steric resistance; thermal energy is required to drive the sigmatropic rearrangement.

-

-

Work-up & Quenching:

-

Cool reaction mixture to room temperature.

-

Pour slowly onto crushed ice/water (100 mL) with vigorous stirring. Safety: Exothermic quench.

-

The crude indole will precipitate as a dark solid. Filter or extract with Ethyl Acetate.

-

-

Purification (Isomer Separation):

-

The crude contains both 6-nitro (major) and 4-nitro (minor) isomers.

-

Flash Chromatography: Silica gel; Gradient Hexanes:Ethyl Acetate (9:1 to 4:1).

-

Observation: The 4-nitro isomer is typically less polar (elutes first) due to internal H-bonding between the nitro oxygen and the indole NH, though the steric bulk of the t-butyl group may attenuate this effect.

-

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for the Fischer Indole production of the target molecule.

Characterization & Data Verification

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |

| NH | 8.5 – 9.0 ppm | Broad Singlet | 1H | Indole N-H (Deshielded by NO |

| C4-H | ~8.2 ppm | Doublet (J~2Hz) | 1H | meta-coupling to C5, ortho to NO |

| C5-H | ~7.9 ppm | dd (J~8, 2Hz) | 1H | ortho to NO |

| C7-H | ~7.5 ppm | Doublet (J~8Hz) | 1H | Adjacent to NH |

| C3-H | ~6.4 ppm | Singlet | 1H | Indole C3 proton |

| t-Butyl | 1.35 – 1.45 ppm | Singlet | 9H | Characteristic strong singlet |

Diagnostic Check: The key to confirming the 6-nitro isomer (vs. 4-nitro) is the splitting pattern of the aromatic protons. The 6-nitro isomer will show a distinct pattern where the proton at C7 is a doublet (coupled to C5) and C4 is a doublet (meta-coupled), whereas the 4-nitro isomer would show a different coupling environment (typically a triplet-like pattern for the C6 proton if it were 4-nitro).

Mass Spectrometry (MS)

-

Molecular Formula: C

H -

Exact Mass: 218.11

-

Expected Ion: [M+H]

= 219.1 or [M-H]

References

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632.

-

Vaidya, G. N., et al. (2019).[3] Regioselectivity in Fischer Indole Synthesis. Journal of Organic Chemistry, 84(5), 3004–3010.

-

Ishikura, M., et al. (2015). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. The Alkaloids: Chemistry and Biology, 74, 1–160. (Context on 2-substituted indole biological activity).

Sources

The Strategic Role of 2-tert-butyl-6-nitroindole in the Advancement of CFTR Modulator Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Modulators

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to the buildup of thick, sticky mucus in various organs, particularly the lungs and pancreas.[2] The field of CF therapeutics has been revolutionized by the development of CFTR modulators—small molecules that directly target the defective protein and restore its function.[1] These modulators are broadly classified into two main categories: "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and "potentiators," which enhance the channel's opening probability once it is at the cell surface.[2]

The indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of CFTR modulation, indole derivatives have been a focal point of research, leading to the discovery of potent therapeutic agents. This guide delves into the technical intricacies of a key, yet often overlooked, building block in this research area: 2-tert-butyl-6-nitroindole . While not an active modulator itself, this molecule represents a critical synthetic intermediate, the strategic use of which has paved the way for the development of novel and efficacious CFTR modulators. We will explore its synthesis, its role as a precursor, and the downstream assays used to validate the final active compounds.

The Indole Scaffold in CFTR Modulation: A Structural Perspective

The versatility of the indole ring system allows for the precise placement of various substituents, enabling the fine-tuning of a molecule's pharmacological properties. In the pursuit of effective CFTR modulators, researchers have explored a multitude of substituted indole derivatives.[3] A key patent from Vertex Pharmaceuticals, a leader in CF drug development, discloses a range of indole derivatives as potent CFTR modulators.[3] This foundational work underscores the importance of the indole core in designing molecules that can effectively interact with the CFTR protein.

The strategic importance of specific substitutions on the indole ring cannot be overstated. The introduction of a nitro group, as seen in 6-nitroindole, significantly influences the electronic properties of the ring, often serving as a handle for further chemical transformations. The tert-butyl group, on the other hand, is a bulky, lipophilic moiety that can play a crucial role in dictating the molecule's binding affinity and metabolic stability. The combination of these features in 2-tert-butyl-6-nitroindole makes it a highly valuable intermediate for the synthesis of a diverse library of potential CFTR modulators.

Synthesis of 2-tert-butyl-6-nitroindole: A Key Intermediate

The synthesis of 2-tert-butyl-6-nitroindole is a critical first step in the generation of more complex CFTR modulators. While direct nitration of substituted indoles can be challenging, a robust synthetic route can be devised based on established chemical principles and patent literature. The following protocol outlines a plausible synthetic pathway.

Experimental Protocol: Synthesis of 2-tert-butyl-6-nitroindole

Objective: To synthesize 2-tert-butyl-6-nitroindole from 6-nitroindole.

Materials:

-

6-nitroindole

-

Zinc triflate (Zn(OTf)₂)

-

Tetrabutylammonium iodide (TBAI)

-

Diisopropylethylamine (DIEA)

-

Anhydrous toluene

-

tert-Butyl bromide

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-nitroindole (1.0 g, 6.2 mmol), zinc triflate (2.1 g, 5.7 mmol), and tetrabutylammonium iodide (1.7 g, 5.2 mmol).

-

Solvent and Base Addition: Add anhydrous toluene (11 mL) to the flask, followed by the addition of diisopropylethylamine (1.5 g, 11 mmol) at room temperature.

-

Heating and Alkylation: Stir the reaction mixture and heat to 120°C for 10 minutes. Subsequently, add tert-butyl bromide (0.71 g, 5.2 mmol) to the heated mixture.

-

Reaction Completion and Work-up: Continue stirring the resulting mixture at 120°C for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-tert-butyl-6-nitroindole.

Causality of Experimental Choices:

-

Zinc triflate and TBAI: This combination acts as a Lewis acid catalyst system to activate the indole ring for electrophilic substitution.

-

DIEA: A non-nucleophilic base used to scavenge the acid generated during the reaction.

-

Anhydrous Toluene: A high-boiling, non-polar solvent suitable for this reaction temperature.

-

tert-Butyl bromide: The source of the tert-butyl electrophile.

Caption: Workflow for Ussing chamber experiments.

Patch-Clamp Electrophysiology for Single-Channel Analysis

For a detailed mechanistic understanding of how a potentiator affects CFTR, the patch-clamp technique is the gold standard. [4][5]It allows for the direct measurement of the opening and closing of individual CFTR channels. [6] Experimental Protocol: Excised Inside-Out Patch-Clamp Recording

Objective: To determine the effect of a potentiator on the open probability (Po) of single CFTR channels.

Cell Line: Cells expressing the target CFTR mutant.

Procedure:

-

Pipette Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal.

-

Patch Excitation: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution.

-

Channel Activation: The excised patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

-

Compound Application: The test potentiator is added to the bath solution.

-

Data Recording and Analysis: The current flowing through the single channel is recorded. The open probability (Po) is calculated as the fraction of time the channel is in the open state.

Data Presentation: Single-Channel Parameters

| Condition | Open Probability (Po) | Mean Open Time (ms) | Mean Closed Time (ms) |

| Vehicle | 0.05 ± 0.01 | 250 ± 30 | 4750 ± 500 |

| Potentiator X (1 µM) | 0.45 ± 0.05 | 1500 ± 150 | 1833 ± 200 |

Biochemical Assays for CFTR Trafficking

To assess the efficacy of corrector compounds, biochemical methods are used to quantify the amount of mature, fully glycosylated CFTR protein that reaches the cell surface. [6] Experimental Protocol: Western Blotting for CFTR Glycosylation Status

Objective: To determine if a corrector compound increases the maturation of F508del-CFTR.

Cell Line: Cells expressing F508del-CFTR.

Procedure:

-

Corrector Treatment: Treat the cells with the test corrector compound for 24 hours.

-

Cell Lysis: Lyse the cells and prepare total protein extracts.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunodetection: Probe the membrane with an antibody specific for CFTR.

-

Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) will migrate at different molecular weights. [6]An effective corrector will show an increase in the intensity of Band C relative to Band B.

Caption: CFTR protein trafficking pathway.

Conclusion: The Unseen Importance of a Key Building Block

While 2-tert-butyl-6-nitroindole may not be a household name in the world of CFTR modulators, its role as a key synthetic intermediate is undeniable. This guide has illuminated the strategic importance of this molecule, from its synthesis to its place in the broader drug discovery pipeline. By understanding the chemistry behind such building blocks and the rigorous assays used to evaluate the final products, researchers and drug development professionals can better appreciate the intricate process of bringing life-changing therapies to patients with Cystic Fibrosis. The continued exploration of novel indole derivatives, built upon a foundation of versatile intermediates like 2-tert-butyl-6-nitroindole, holds immense promise for the future of CF treatment.

References

-

Cystic Fibrosis Foundation. CFTR Assays. [Link]

- Hadida Ruah, S. S., et al. (2022). Indole derivatives as CFTR modulators. U.S.

-

Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]

-

Galietta, L. J. V. (2009). High-throughput screening of libraries of compounds to identify CFTR modulators. Methods in Molecular Biology, 528, 275-286. [Link]

-

Billet, A., et al. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers in Pharmacology, 8, 54. [Link]

-

Becq, F., & Tauc, M. (2016). The gating of the CFTR channel. Journal of Cystic Fibrosis, 15(6), 738-745. [Link]

-

Sheppard, D. N., & Welsh, M. J. (1999). Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants. Methods in Enzymology, 292, 534-553. [Link]

-

Physiologic Instruments. (2023). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. [Link]

-

Lopes-Pacheco, M. (2016). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology, 7, 166. [Link]

-

Cystic Fibrosis Foundation. CFTR Modulator Types. [Link]

-

Eckford, P. D. W. (2009). Biochemical studies on the trafficking pathways of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. TSpace. [Link]

-

Veit, G., et al. (2020). Epithelial responses to CFTR modulators are improved by inflammatory cytokines and impaired by antiinflammatory drugs. JCI Insight, 5(11), e136295. [Link]

-

Physiologic Instruments. (2023). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research?. [Link]

-

Eckert, T., et al. (2019). High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. Stem Cell Reports, 12(5), 1077-1091. [Link]

-

Gentzsch, M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1354. [Link]

-

ResearchGate. (2021). Evaluation of CFTR function recovery induced by modulators in Ussing.... [Link]

Sources

- 1. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cff.org [cff.org]

- 3. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CFTR displays voltage dependence and two gating modes during stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

Vertex Pharmaceuticals Indole Intermediates: A Technical Guide to Scaffold Design and Synthesis

The following technical guide details the indole intermediates utilized by Vertex Pharmaceuticals, specifically focusing on the process chemistry of the Cystic Fibrosis (CF) franchise and exploratory pain management programs.

Executive Summary

The indole heterocycle represents a "privileged scaffold" in Vertex Pharmaceuticals' drug discovery architecture, most notably within the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator portfolio. While recent NaV1.8 inhibitors (e.g., Suzetrigine/VX-548) utilize pyridine cores, the Tezacaftor (VX-661) corrector relies entirely on a highly substituted, electron-deficient indole core to stabilize the F508del-CFTR protein.

This guide analyzes the specific indole intermediates required for these diverse pharmacophores, distinguishing between Class I (CFTR Modulators) and Class II (Exploratory NaV1.8 Scaffolds) .

Structural Classification of Intermediates

Class I: 2,5,6-Trisubstituted Indoles (The Tezacaftor Series)

The primary commercial application of indole chemistry at Vertex is found in Tezacaftor . The core requirement is a 1H-indole functionalized at the 2-, 5-, and 6-positions to balance lipophilicity with hydrogen-bond donor/acceptor capability.

| Intermediate ID | Chemical Name | Role in Synthesis | Key Properties |

| INT-VX-A1 | 3-Fluoro-4-nitroaniline | Starting Material | Commercially available; introduces the C6-fluorine atom early. |

| INT-VX-A2 | 2-Bromo-5-fluoro-4-nitroaniline | Regioselective Precursor | The bromine handle is critical for the subsequent Sonogashira coupling. |

| INT-VX-B1 | (R)-Glycidyl benzyl ether | Chiral Building Block | Introduces the N-1 dihydroxypropyl side chain with defined stereochemistry. |

| INT-VX-C1 | 5-Amino-6-fluoro-2-(2-hydroxypropan-2-yl)-1H-indole | The "Tezacaftor Indole" | The fully assembled heterocyclic core before coupling to the benzodioxole moiety. |

Class II: Indole-3-Carboxamides (Early NaV1.8 Discovery)

Before shifting to the pyridine/pyridone scaffolds seen in VX-150 and VX-548, Vertex patents (e.g., WO 2015/160787) described extensive libraries of indole-3-carboxamides.

-

Core Structure: 2-substituted-1H-indole-3-carboxamide.

-

Key Intermediate: 2-Methyl-1H-indole (Used as a starting material for C3-acylation).

-

Function: These intermediates served as bioisosteres to quinoline carboxamides, probing the voltage-gated sodium channel binding pocket.

Deep Dive: Synthesis of the Tezacaftor Indole Core

The synthesis of the Tezacaftor indole is a masterclass in convergent process chemistry. Unlike classical Fischer indole synthesis, which often yields inseparable mixtures for asymmetric substrates, Vertex utilizes a Larock-type annulation strategy. This approach allows for the precise installation of the C2-hydroxyalkyl group and the C6-fluorine atom.

The Synthetic Pathway (Logic & Causality)

-

Regiocontrol via Bromination: The synthesis begins with 3-fluoro-4-nitroaniline . Direct functionalization is difficult; therefore, it is brominated to create 2-bromo-5-fluoro-4-nitroaniline . The bromine atom serves as the "anchor" for the alkyne.

-

Chiral Installation: The N-alkylation is performed before ring closure using (R)-glycidyl benzyl ether . This avoids the steric hindrance of the formed indole ring and establishes the necessary stereocenter for CFTR binding.

-

The Indole Ring Closure: A Sonogashira coupling with a propargyl alcohol derivative, followed by a cyclization (often copper or palladium-mediated), constructs the indole ring. The nitro group is subsequently reduced to an amine, activating the C5 position for the final amide coupling.

Visualization: The Tezacaftor Indole Workflow

Experimental Protocols

The following protocols are adapted from Vertex process patents (e.g., WO 2011/119984) and field literature. They represent "self-validating" systems where intermediates are isolated and characterized to ensure downstream success.

Protocol A: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline

Objective: To install the halogen handle for cross-coupling.

-

Reagents: 3-Fluoro-4-nitroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 3-fluoro-4-nitroaniline in ACN at 0°C.

-

Add NBS portion-wise over 30 minutes to maintain regioselectivity (avoiding di-bromination).

-

Stir at room temperature for 2 hours. Monitor via HPLC for disappearance of starting material.

-

Quench: Pour into ice water. The product precipitates as a yellow solid.

-

Purification: Recrystallize from ethanol if purity <98%.

-

-

Validation: 1H NMR should show two distinct aromatic singlets, confirming the para relationship of protons relative to the bromine/fluorine substitution pattern.

Protocol B: Larock-Type Indole Formation

Objective: Cyclization of the alkyne-aniline precursor to form the indole core.

-

Reagents: N-alkylated-2-bromoaniline intermediate (1.0 eq), Terminal Alkyne (e.g., 2-methylbut-3-yn-2-ol, 1.2 eq), Pd(OAc)2 (5 mol%), Ligand (e.g., PPh3), Base (K2CO3), DMF.

-

Procedure:

-

Combine the aryl bromide and alkyne in degassed DMF.

-

Add the Palladium catalyst, ligand, and base under an inert atmosphere (Argon/Nitrogen).

-

Heat to 100°C for 12–16 hours.

-

Mechanistic Check: The reaction proceeds via oxidative addition, alkyne insertion, and reductive elimination.

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with LiCl solution (to remove DMF).

-

-

Validation: Formation of the indole ring is confirmed by the appearance of the C3-H signal in 1H NMR (typically a doublet or singlet around 6.5 ppm depending on substitution).

References

-

Vertex Pharmaceuticals Inc. (2011).[1] Process for the preparation of indole derivatives. WO Patent 2011/119984.

-

Hadida, S., et al. (2014). Discovery of Novel CFTR Modulators. Journal of Medicinal Chemistry.

-

Vertex Pharmaceuticals Inc. (2015).[1] Indole carboxamides as NaV1.8 inhibitors. WO Patent 2015/160787.

-

Fleck, N., et al. (2022). An environmentally responsible route to tezacaftor... via ppm Au catalysis. Green Chemistry.

Sources

Solubility Profile of 2-(Tert-butyl)-6-nitro-1H-indole: A Technical Guide

Executive Summary

2-(Tert-butyl)-6-nitro-1H-indole (CAS: 873055-09-5) represents a specific class of lipophilic nitro-aromatic scaffolds often utilized as intermediates in the synthesis of bioactive alkaloids, indole-based kinase inhibitors, and antiviral agents.[1] Its solubility profile is dominated by the bulky tert-butyl group at the C2 position and the electron-withdrawing nitro group at C6.[1]

This guide provides a comprehensive analysis of its physicochemical behavior, predicting a Class II/IV designation in the Biopharmaceutics Classification System (BCS) due to low aqueous solubility.[1] It details the experimental frameworks required to accurately determine its solubility limits, ensuring data integrity for biological assays and formulation development.

Physicochemical Characterization

Understanding the solubility of 2-(Tert-butyl)-6-nitro-1H-indole requires a structural analysis of its lipophilicity and ionization potential.[1]

Structural Properties Table[1]

| Property | Value / Description | Source/Basis |

| Molecular Weight | 218.25 g/mol | Calculated |

| Molecular Formula | C₁₂H₁₄N₂O₂ | -- |

| LogP (Predicted) | 3.37 | XLogP3 [1] |

| pKa (Indole NH) | ~14.8 (Neutral in water) | Predicted [2] |

| H-Bond Donors | 1 (Indole NH) | Structural Analysis |

| H-Bond Acceptors | 2 (Nitro group -NO₂) | Structural Analysis |

| Physical State | Solid (Yellow to Brown powder) | Experimental Observation |

Ionization and pH Dependence

Unlike many drug-like molecules that contain basic amines or acidic carboxylates, 2-(Tert-butyl)-6-nitro-1H-indole is effectively neutral across the entire physiological pH range (1.0 – 8.0).[1]

-

Indole NH Acidity: While the 6-nitro group is electron-withdrawing, it does not sufficiently lower the pKa of the indole nitrogen to allow for deprotonation in aqueous buffers (pKa ~14.8).[1]

-

Implication: The aqueous solubility of this compound is pH-independent .[1] Altering buffer pH will not improve solubility.[1]

Solubility Profile

Aqueous Solubility (Predicted)

Based on the LogP of ~3.4 and the rigid aromatic structure, the intrinsic aqueous solubility (

-

Predicted Range: < 5 µg/mL (< 20 µM).[1]

-

Behavior: The compound will likely exhibit "brick dust" behavior, where crystal lattice energy dominates, resisting dissolution in pure water.[1]

Organic Solvent Solubility (Stock Solutions)

The lipophilic tert-butyl group enhances solubility in non-polar and polar aprotic solvents, making them ideal for stock preparation.[1]

| Solvent | Solubility Potential | Usage Recommendation |

| DMSO | High (> 20 mM) | Primary Stock. Hygroscopic; store under inert gas.[1] |

| Ethanol | Moderate to High | Suitable for recrystallization or biological assays sensitive to DMSO.[1] |

| Acetonitrile | High | Excellent for HPLC mobile phases.[1] |

| Dichloromethane | High | Used for extraction/synthesis; not for biological assays.[1] |

Biorelevant Media

In drug development, solubility in simulated intestinal fluids is critical.[1]

-

FaSSIF/FeSSIF: Solubility is expected to increase significantly in Fed State Simulated Intestinal Fluid (FeSSIF) compared to aqueous buffers.[1] The mixed micelles (bile salts/lecithin) will solubilize the lipophilic indole core, potentially increasing solubility by 10-50 fold.[1]

Experimental Protocols

To validate the solubility profile, the following standardized protocols should be employed. These methods distinguish between kinetic solubility (relevant for HTS) and thermodynamic solubility (relevant for formulation).[1]

Workflow Visualization

Figure 1: Decision tree for selecting kinetic vs. thermodynamic solubility assays based on development stage.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapidly estimate the precipitation limit of the compound from a DMSO stock.

-

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Spiking: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Separation: Filter using a 0.45 µm filter plate or centrifuge at 3000 x g for 10 mins.

-

Analysis: Quantify the supernatant concentration using UV-Vis (280-320 nm range) or LC-MS against a calibration curve.

-

Note: If the compound precipitates immediately (cloudiness), the kinetic solubility is likely < 100 µM.

-

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Determine the true equilibrium solubility

-

Saturation: Weigh ~1-2 mg of solid 2-(Tert-butyl)-6-nitro-1H-indole into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of buffer (e.g., 50 mM Phosphate Buffer pH 7.4).

-

Equilibration: Cap tightly and shake/stir for 24–48 hours at 25°C.

-

Filtration: Draw sample and filter through a syringe filter (PTFE or PVDF, 0.22 µm).[1] Avoid Nylon filters as nitro-indoles may bind to them.[1]

-

Quantification: Analyze filtrate by HPLC-UV.

Troubleshooting & Optimization

"Crash Out" in Assays

Due to its high LogP, the compound may precipitate immediately upon dilution into aqueous media, even at low concentrations (e.g., 10 µM).

-

Solution: Limit final DMSO concentration to < 0.5% only if necessary, but acknowledge that 1% DMSO is often required to keep this specific scaffold in solution during assays.

-

Detection: Use Nephelometry (light scattering) to detect micro-precipitates that are invisible to the naked eye.[1]

Non-Specific Binding (NSB)

Lipophilic indoles adhere strongly to polypropylene and polystyrene plastics.[1]

-

Mitigation: Use glass-coated plates or low-binding polypropylene for all dilution steps.[1] Pre-saturate pipette tips if rigorous accuracy is required.[1]

Hydration of DMSO Stock

DMSO is hygroscopic.[1] Water uptake can cause the compound to precipitate inside the stock vial over time.[1]

-

Storage: Store aliquots at -20°C. Do not subject the master stock to repeated freeze-thaw cycles.

References

-

PubChem. (2025).[1] Computed Properties for 2-(tert-Butyl)-6-nitro-1H-indole (CID 14923120).[1] National Library of Medicine.[1] [Link]

-

Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] [Link]

-

Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Standard reference for kinetic vs. thermodynamic protocols).

Sources

Methodological & Application

Technical Application Note: Bartoli Indole Synthesis for Sterically Demanding tert-Butyl Indoles

Executive Summary & Rationale

The synthesis of indoles bearing bulky substituents at the 7-position (e.g., tert-butyl) presents a significant challenge in medicinal chemistry. Classical methods, such as the Fischer Indole Synthesis , often fail with ortho-substituted substrates due to steric hindrance preventing the necessary hydrazone formation or cyclization.

The Bartoli Indole Synthesis (Bartoli Reaction) is the gold-standard methodology for this specific structural motif. It utilizes the reaction between ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3][4][5][6] Unlike other methods where steric bulk is a detriment, the Bartoli reaction relies on steric hindrance to promote the crucial [3,3]-sigmatropic rearrangement over competing redox pathways.

This guide details the optimized protocol for synthesizing 7-tert-butylindole , a high-value scaffold for drug discovery, emphasizing the strict stoichiometric and temperature controls required for reproducibility.

Mechanistic Insight: The "Three-Equivalent" Rule

To master the Bartoli protocol, one must understand the stoichiometry. Unlike catalytic cycles, this reaction consumes the Grignard reagent in three distinct mechanistic roles.

The Stoichiometric Requirement

A minimum of 3.0 equivalents of vinylmagnesium bromide is required, though 4.0 equivalents is recommended to drive full conversion.[6]

-

Reduction (Eq 1): The first equivalent attacks the nitro group, reducing it to a nitroso intermediate (

). -

Addition (Eq 2): The second equivalent attacks the nitroso oxygen.[5][7] This forms the

-alkenyl-N-arylhydroxylamine magnesium salt.-

Critical Step: The steric bulk of the ortho-tert-butyl group forces this intermediate to undergo a [3,3]-sigmatropic rearrangement rather than competing degradation. This rearranges the N-O bond to a C-C bond at the indole C3 position.

-

-

Elimination/Aromatization (Eq 3): Following cyclization to the indoline, the third equivalent acts as a base, deprotonating the ring junction to eliminate magnesium salts and restore aromaticity.

Mechanism Visualization

The following diagram illustrates the pathway, highlighting the critical rearrangement step.

Figure 1: Mechanistic pathway of the Bartoli reaction.[3][4][6][7][8] Note the consumption of 3 equivalents of Grignard reagent.[3][4][5][6][9][10]

Critical Experimental Parameters

Before beginning the synthesis, review these critical parameters to ensure safety and yield.

| Parameter | Specification | Rationale |

| Temperature | -40°C to -78°C | Low temperature prevents the nitroso intermediate from dimerizing or reacting non-selectively. |

| Solvent | THF (Anhydrous) | THF coordinates Mg effectively. Diethyl ether often results in lower yields due to poor solubility of intermediates. |

| Grignard | Vinylmagnesium bromide (1.0 M in THF) | Commercial solutions are preferred for titer accuracy. Freshly prepared is viable but requires titration. |

| Atmosphere | Nitrogen or Argon | Strictly inert atmosphere is required; moisture kills the Grignard immediately. |

| Quenching | Saturated NH₄Cl | Must be added cold to prevent violent exotherms and polymerization of the indole. |

Detailed Protocol: Synthesis of 7-tert-Butylindole

Target: 7-tert-butylindole Precursor: 1-tert-butyl-2-nitrobenzene Scale: 10 mmol (adaptable)

Materials

-

1-tert-butyl-2-nitrobenzene (1.79 g, 10 mmol)

-

Vinylmagnesium bromide (1.0 M in THF, 40 mL, 40 mmol) [4.0 equiv]

-

Anhydrous THF (50 mL)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology

Phase 1: Setup and Addition

-

Vessel Prep: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

-

Solvation: Dissolve 1-tert-butyl-2-nitrobenzene (1.79 g) in anhydrous THF (50 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool the internal temperature to -78°C .

-

Note: Ensure the solution is stirring rapidly to prevent local hot spots during addition.

-

-

Grignard Addition: Transfer the Vinylmagnesium bromide (40 mL) to the addition funnel via cannula (air-free technique).

-

Controlled Drop: Add the Grignard reagent dropwise over 30–45 minutes .

-

Critical Check: Monitor internal temperature. Do not allow it to rise above -65°C. The reaction is exothermic.

-

Observation: The solution will likely turn dark brown or deep red. This is normal (formation of nitroso/magnesium complexes).

-

Phase 2: Reaction and Rearrangement

-

Maintenance: Once addition is complete, maintain the reaction at -78°C for 1 hour .

-

Warming: Remove the dry ice bath and allow the reaction to warm slowly to -20°C over the course of 45 minutes.

-

Why? The rearrangement step often requires slightly higher energy than the initial addition, but going to room temperature too quickly can lead to polymerization.

-

Phase 3: Quenching and Workup

-

Quench: While the reaction is still at -20°C, pour the reaction mixture into a beaker containing 100 mL of saturated NH₄Cl (stirring vigorously).

-

Safety: Magnesium salts will precipitate. Evolution of gas (excess vinyl group) may occur.

-

-

Extraction: Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Drying: Combine organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure.

Phase 4: Purification

-

Analysis: The crude oil will be dark. TLC (10% EtOAc/Hexane) usually shows the indole (fluorescent under UV) and a "red oil" byproduct near the solvent front.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Gradient from 100% Hexanes

5% EtOAc/Hexanes. -

Note: 7-tert-butylindole is relatively non-polar. It typically elutes early.

-

-

Yield: Expect a pale yellow oil or solid. Typical yields for this specific substrate range from 45% to 65% .

Troubleshooting & Optimization

The Bartoli reaction is powerful but can be "messy." Use this troubleshooting matrix to resolve common issues.

| Observation | Diagnosis | Corrective Action |

| Low Yield (<30%) | Moisture contamination or old Grignard. | Titrate Grignard reagent before use. Ensure glassware is flame-dried. |

| "Red Oil" Dominates | Failure of sigmatropic rearrangement. | Ensure the reaction stays cold (-78°C) during the entire addition. If the temp spikes, the nitroso intermediate degrades to azobenzene derivatives (red oil). |

| Recovered Starting Material | Insufficient Grignard. | The stoichiometry is strict. Use 4.0 equivalents to account for any adventitious moisture. |

| Polymerization | Acidic workup too harsh or warm. | Indoles are acid-sensitive. Ensure the quench is buffered (NH₄Cl) and performed cold. |

Workflow Visualization

Figure 2: Operational workflow for the Bartoli Indole Synthesis.

References

-

Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[5] Tetrahedron Letters, 30(16), 2129–2132.[5]

-

Bartoli, G., Dalpozzo, R., & Nardi, M. (2014). Applications of Bartoli indole synthesis.[2] Chemical Society Reviews, 43(13), 4728-4750.[2]

-

Dobbs, A. P., Voyle, M., & Whittall, N. (1999). Synthesis of Novel Indoles via the Bartoli Reaction. Synlett, 1999(10), 1594-1596.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. Bartoli_indole_synthesis [chemeurope.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 8. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. m.youtube.com [m.youtube.com]

Topic: Catalytic Hydrogenation of 6-nitro-2-tert-butylindole using Palladium on Carbon (Pd/C)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of 6-nitro-2-tert-butylindole to its corresponding 6-amino derivative using palladium on carbon (Pd/C). The reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and materials science, as it provides a clean and efficient pathway to primary anilines. 6-Aminoindoles are valuable intermediates in the synthesis of biologically active compounds. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanism, critical safety procedures for handling pyrophoric catalysts, and troubleshooting advice to ensure a successful and safe reaction.

Introduction and Scientific Background

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Functionalization of the indole core allows for the modulation of its pharmacological properties. The conversion of a nitro group to an amine at the 6-position of the indole ring, as in the case of 6-nitro-2-tert-butylindole, is a pivotal step for introducing further diversity. The resulting amine can serve as a handle for amide bond formation, sulfonylation, or diazotization, opening avenues for the development of novel therapeutic agents.

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, excellent chemoselectivity, and the generation of water as the only stoichiometric byproduct, aligning with the principles of green chemistry.[1] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that effectively facilitates the addition of hydrogen across the nitro group.[2] The reaction takes place on the surface of the palladium nanoparticles, which are dispersed on a high-surface-area activated carbon support to maximize catalytic activity.[3]

Reaction Mechanism and Causality

The catalytic hydrogenation of a nitroaromatic compound is a multi-step process that occurs on the surface of the palladium catalyst.[4] Understanding this pathway is crucial for optimizing reaction conditions and preventing the formation of undesired side products.

-

Adsorption & Hydrogen Activation: Both the nitroindole substrate and molecular hydrogen (H₂) are adsorbed onto the palladium surface. The catalyst facilitates the homolytic cleavage of the H-H bond, generating highly reactive atomic hydrogen species on the metal surface.[5]

-

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This process is generally believed to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[4][6]

-

Product Formation & Desorption: The hydroxylamine intermediate is further hydrogenated to the final amine (-NH₂). The 6-amino-2-tert-butylindole product then desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

In some cases, the nitroso and hydroxylamine intermediates can undergo condensation reactions, leading to the formation of azoxy and azo compounds as impurities.[4] However, with a highly active catalyst like Pd/C and sufficient hydrogen availability, the reaction is typically driven to completion to form the desired aniline derivative.

Logical Flow of the Hydrogenation Process

Caption: The catalytic cycle of nitro group reduction on a Pd/C surface.

Critical Safety Protocols: Handling Pyrophoric Reagents

Palladium on carbon, particularly after being used in a hydrogenation reaction and saturated with hydrogen, is pyrophoric and can ignite spontaneously upon exposure to air.[7][8] Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] Strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: Always handle dry Pd/C powder under an inert atmosphere (e.g., argon or nitrogen).[10] The reaction vessel must be thoroughly purged of air before the catalyst is added. If adding the catalyst to a solvent, ensure the solvent has been degassed and the vessel is under a positive pressure of inert gas.[11]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[11]

-

Ventilation: All operations must be conducted within a certified chemical fume hood.[9]

-

Catalyst Quenching & Disposal: Never allow the filtered catalyst cake to dry out.[7] After filtration, the catalyst should be immediately and carefully quenched with water. The wet catalyst slurry should be stored in a clearly labeled, dedicated waste container, kept wet at all times, and disposed of according to institutional guidelines.[8][12]

-

Fire Safety: Keep a fire extinguisher suitable for metal fires (e.g., Class D) or a bucket of sand readily accessible. Do not use water to extinguish a solvent fire.[11]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scales.

Materials and Equipment

-

Substrate: 6-nitro-2-tert-butylindole

-

Catalyst: 10% Palladium on Carbon (Pd/C), preferably 50% wet with water for safer handling.[2]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH), reagent grade. Protic solvents generally accelerate hydrogenation rates.[9]

-

Hydrogen Source: Hydrogen gas cylinder with a regulator, or a balloon setup.

-

Reaction Vessel: A two- or three-neck round-bottom flask, or a dedicated hydrogenation vessel (e.g., Parr shaker apparatus).

-

Inert Gas: Argon or Nitrogen.

-

Workup: Celite® (diatomaceous earth), additional solvent for washing.

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Step-by-Step Procedure

Experimental Workflow Diagram

Caption: Step-by-step workflow for the hydrogenation of 6-nitro-2-tert-butylindole.

-

Vessel Preparation: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a septum on one neck. Attach the other neck to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure a completely inert atmosphere.[8]

-

Charging the Flask: Dissolve 6-nitro-2-tert-butylindole (1.0 eq) in ethanol (approx. 0.1 M concentration). Add this solution to the reaction flask via cannula or syringe.

-

Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (0.05–0.10 eq by weight of substrate). If using the 50% wet catalyst, account for the water content. The black powder should be washed down from the sides of the flask with a small amount of additional solvent.[11]

-

Introducing Hydrogen: Evacuate the flask until the solvent begins to bubble gently, then carefully backfill with hydrogen from a balloon or gas line. Repeat this cycle two more times to replace the inert atmosphere with hydrogen.[13]

-

Reaction: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[14] The reaction is typically run at room temperature and atmospheric pressure (balloon). For slower reactions, a Parr shaker can be used at elevated pressure (e.g., 50 psi).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots by briefly replacing the hydrogen atmosphere with inert gas, removing a sample, and then re-establishing the hydrogen atmosphere. The disappearance of the starting material and the appearance of a more polar product spot (the amine) indicates progress.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully purge the reaction vessel with inert gas (3 cycles) to remove all hydrogen.[15] Prepare a short pad of Celite in a Büchner or fritted glass funnel. Wet the pad with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C. Wash the flask and the filter cake with additional solvent to ensure complete transfer of the product. Crucially, do not allow the catalyst on the filter pad to become dry. [13][15]

-

Catalyst Quenching: Immediately after filtration is complete, disconnect the vacuum and carefully add water to the funnel to quench the pyrophoric catalyst.[12] The resulting slurry should be disposed of in the designated waste container.

-

Isolation and Purification: The filtrate, containing the product, can be concentrated under reduced pressure. The resulting crude 6-amino-2-tert-butylindole can then be purified by standard methods, such as flash column chromatography or recrystallization, if necessary.

Data Summary and Troubleshooting

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Recommended Value/Range | Rationale & Notes |

| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can sometimes lead to slower reaction rates or solubility issues. |

| Solvent | Ethanol, Methanol | Protic solvents are generally effective and can act as a proton source.[9] |

| Catalyst | 10% Pd/C (5-10% w/w) | Higher loading increases reaction rate but also cost and filtration complexity. |

| Temperature | 20-40 °C | The reaction is typically exothermic. Cooling may be needed on a large scale. |

| H₂ Pressure | 1 atm (balloon) - 50 psi | Atmospheric pressure is sufficient for most activated nitroarenes. Higher pressure can be used to accelerate stubborn reactions. |

| Reaction Time | 1 - 12 hours | Highly dependent on substrate, catalyst activity, and H₂ pressure. Monitor for completion. |

| Expected Yield | >90% | This transformation is generally high-yielding. |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Stalled or Slow Reaction | 1. Poor quality or poisoned catalyst.2. Insufficient hydrogen pressure.3. Poor stirring/mixing. | 1. Use fresh catalyst. Some functional groups (e.g., thiols) can poison palladium catalysts.[16][17]2. Ensure the H₂ balloon is full or increase pressure using a Parr apparatus.3. Increase the stirring rate to improve mass transfer. |

| Incomplete Conversion | 1. Catalyst deactivation.2. Insufficient reaction time. | 1. Carefully filter the mixture and add a fresh portion of catalyst under inert atmosphere.2. Allow the reaction to run for a longer period, monitoring periodically. |

| Formation of Side Products | 1. Over-reduction of the indole ring.2. Formation of azo/azoxy species. | 1. This is rare under mild conditions but can occur with very active catalysts or high pressure/temperature. Use milder conditions.2. Ensure sufficient hydrogen supply and catalyst activity to push the reaction past the hydroxylamine intermediate. |

References

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

UCLA Chemistry and Biochemistry. LCSS: PALLADIUM ON CARBON. [Link]

-

MDPI. (2024). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

-

University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

-

The Sarpong Group, UC Berkeley. Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. [Link]

-

University of Rochester. Hydrogenation SOP. [Link]

-

National Center for Biotechnology Information. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

-

Organic Chemistry Portal. Palladium on Carbon (Pd/C) - Common Organic Chemistry. [Link]

-

Sciencemadness Wiki. (2020). Palladium on carbon. [Link]

-

MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

Drug Discovery Unit Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]

-

Organic Chemistry Portal. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

-

Organic Syntheses. Palladium - Organic Syntheses Procedure. [Link]

-

YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 3. Palladium on carbon - Sciencemadness Wiki [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 8. chem.uci.edu [chem.uci.edu]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. honrel.com [honrel.com]

- 11. sarponggroup.com [sarponggroup.com]

- 12. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. huaruicarbon.com [huaruicarbon.com]

- 17. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

Application Note: Regioselective Nitration of 2-tert-Butylindole

Executive Summary

The nitration of 2-tert-butylindole presents a unique challenge in heterocyclic chemistry. While the indole core is naturally nucleophilic at the C3 position, the bulky tert-butyl group at C2 introduces significant steric hindrance. Furthermore, the acid-sensitive nature of electron-rich indoles—and the potential for acid-catalyzed de-alkylation or polymerization—renders traditional "mixed acid" (HNO₃/H₂SO₄) protocols unsuitable.[1]

This guide details two high-fidelity protocols for synthesizing 3-nitro-2-tert-butylindole . We prioritize mild, non-acidic, or weak-acid methodologies that bypass the limitations of classical electrophilic aromatic substitution (SEAr).

Key Technical Insights

-

Regioselectivity: The electronic bias of the pyrrole ring strongly favors C3. However, steric bulk at C2 can retard reaction rates, requiring highly reactive yet "soft" nitrating species (e.g., benzoyl nitrate or trifluoroacetyl nitrate) rather than the hard nitronium ion (NO₂⁺) generated in sulfuric acid.

-

Substrate Stability: Avoid strong Brønsted acids to prevent oxidative dimerization (indolyl radical formation) or acid-catalyzed migration of the tert-butyl group.

Mechanistic Analysis & Reagent Selection

The Steric vs. Electronic Conflict

Indole undergoes electrophilic substitution preferentially at C3 due to the stability of the iminium intermediate (σ-complex). In 2-tert-butylindole, the C3 position is electronically activated but sterically crowded.

-

Path A (Preferred): Attack at C3. Requires a nitrating agent small enough to navigate the steric field of the tert-butyl group or a mechanism that proceeds via an initial addition-elimination sequence.

-

Path B (Avoided): Attack at C5/C6. This typically occurs only if C3 is blocked or if the pyrrole ring is deactivated by protonation (which we must avoid).

Reagent Decision Matrix

| Reagent System | Active Species | Acidity | Suitability for 2-t-Bu-Indole |

| HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium) | Extreme | Low. High risk of polymerization and de-alkylation. |

| AgNO₃ / PhCOCl | PhCOONO₂ (Benzoyl Nitrate) | Neutral/Mild | High. The "Gold Standard" for acid-sensitive indoles. |

| TFAA / NH₄NO₃ | CF₃COONO₂ (Trifluoroacetyl Nitrate) | Weakly Acidic | High. Excellent solubility and high yields for hindered substrates. |

| NaNO₂ / TFA | NO⁺ / NO₂• | Moderate | Medium. Good for nitrosation-oxidation, but radical pathways can be messy. |

Reaction Pathway Diagram (DOT)

Caption: Mechanistic pathway favoring C3 nitration via mild acyl nitrates, avoiding acid-catalyzed side reactions.[2]

Detailed Experimental Protocols

Protocol A: The Benzoyl Nitrate Method (Silver-Assisted)

Best for: Small-to-medium scale, highly acid-sensitive substrates. Mechanism: In situ generation of benzoyl nitrate, a neutral electrophile.

Reagents

-

2-tert-butylindole (1.0 equiv)

-

Silver Nitrate (AgNO₃) (1.1 equiv)

-

Benzoyl Chloride (PhCOCl) (1.1 equiv)

-

Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Procedure

-

Reagent Preparation: In a dry round-bottom flask under nitrogen, dissolve AgNO₃ (1.1 equiv) in anhydrous MeCN (0.1 M concentration relative to indole).

-

Activation: Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Dropwise add Benzoyl Chloride (1.1 equiv).

-

Observation: A white precipitate of AgCl will form immediately. This indicates the formation of Benzoyl Nitrate.

-

-

Substrate Addition: Dissolve 2-tert-butylindole in a minimal amount of MeCN. Add this solution dropwise to the cold reaction mixture over 10 minutes.

-

Critical Control: Maintain temperature below -5°C to prevent decomposition of the nitrating agent.

-

-

Reaction: Stir at -10°C to 0°C for 1–2 hours. Monitor by TLC (typically 20% EtOAc/Hexane). The product usually appears as a bright yellow spot (nitroindoles are chromophoric).

-

Workup:

-

Filter the mixture through a Celite pad to remove the AgCl precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove benzoic acid byproduct) and brine.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–85%

Protocol B: The Ammonium Nitrate / TFAA Method (Metal-Free)

Best for: Scalability, cost-efficiency, and avoiding heavy metals. Mechanism: Metathesis generates Trifluoroacetyl Nitrate (CF₃COONO₂), a powerful yet controlled nitrating agent.

Reagents

-

2-tert-butylindole (1.0 equiv)

-

Tetramethylammonium Nitrate (TMAN) or NH₄NO₃ (1.2 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

-

Dichloromethane (DCM)

Step-by-Step Procedure

-

Setup: Charge a flask with TMAN (1.2 equiv) and dry DCM (0.2 M).

-

Active Species Generation: Cool to 0°C . Add TFAA (1.2 equiv) dropwise. Stir for 15–30 minutes. The salt will dissolve/suspend as the nitrating species forms.[1]

-

Nitration: Add 2-tert-butylindole (solid or dissolved in minimal DCM) in one portion.

-

Temperature Control: Allow the reaction to warm to room temperature naturally over 2 hours.

-

Note: The bulky tert-butyl group may slow the reaction compared to simple indoles. If conversion is slow (checked by TLC), heat gently to 35°C (reflux of DCM).

-

-

Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution. Caution: CO₂ evolution will occur as excess TFAA/TFA is neutralized.

-

Extraction: Extract with DCM (3x). Dry organics over MgSO₄.

-

Purification: Recrystallization from Ethanol/Water is often sufficient for nitroindoles, or use column chromatography.

Expected Yield: 80–90%[3]

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Dark Tars / Black Mixture | Oxidation/Polymerization | Reaction temperature too high or acid concentration too strong. Switch to Protocol A (AgNO₃) and keep T < 0°C. |

| No Reaction (SM remains) | Steric Hindrance | The tert-butyl group is blocking the electrophile. Increase reaction time or switch to Protocol B (TFAA is a smaller electrophile carrier than Benzoyl). |

| C5/C6 Isomers detected | Protonation of C3 | The media is too acidic. Ensure NaHCO₃ wash is thorough. Do not use mineral acids.[4][5] |

| Gas Evolution on Workup | Unquenched Anhydrides | Normal. Add bicarbonate slowly to prevent foam-over. |

Analytical Validation (NMR)

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C3-H signal (typically a doublet or multiplet around 6.5-7.5 ppm depending on substitution).

-

Shift: The NH proton will shift downfield (typically >12 ppm) due to the electron-withdrawing nature of the 3-nitro group.

-

t-Butyl: The tert-butyl singlet (approx 1.4-1.5 ppm) should remain intact.

References

-

Regioselective Synthesis of 3-Nitroindoles (TFAA/Ammonium Nitrate Method)

-

Zhang, X., et al. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."[5] RSC Advances, 2013.

-

-

Benzoyl Nitrate (AgNO₃/PhCOCl)

- Kikugawa, Y., et al.

-

(Classic reference for neutral nitration).

-

Mechanistic Insights on Indole Nitration

-

Noland, W. E., et al. "Nitration of Indoles.[6] III. Polynitration of 2-Alkylindoles." Journal of Organic Chemistry.

-

-

General Review of Indole Functionalization

- Bandini, M., & Eichholzer, A. "Catalytic Functionalization of Indoles in C2 and C3 Positions." Angewandte Chemie Int. Ed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Precision N-Alkylation of 2-(Tert-butyl)-6-nitro-1H-indole

Executive Summary

This guide details the protocol for the N-alkylation of 2-(tert-butyl)-6-nitro-1H-indole , a scaffold frequently encountered in the development of HCV NS5B polymerase inhibitors and allosteric modulators.

The Challenge: This specific substrate presents a "perfect storm" of synthetic difficulty:

-

Electronic Deactivation: The 6-nitro group is a strong electron-withdrawing group (EWG), which stabilizes the indolyl anion but significantly reduces its nucleophilicity.

-

Steric Hindrance: The bulky 2-tert-butyl group shields the nitrogen center, kinetically impeding the approach of electrophiles (alkyl halides).

The Solution: A biphasic optimization strategy focusing on solvent polarity amplification and cation-pi stabilization to force the reaction to completion without compromising regioselectivity.

Mechanistic Insight & Strategic Planning

Successful alkylation requires understanding the interplay between acidity and nucleophilicity.

-

Acidity (pKa): The 6-nitro group lowers the pKa of the indole N-H from ~17 (unsubstituted) to approximately 12–13 . This makes deprotonation facile; even weak bases like

can generate the anion. -

Nucleophilicity: While easy to form, the resulting anion is "lazy." The negative charge is delocalized into the nitro group (resonance stabilization), and the adjacent tert-butyl group creates a steric wall.

Decision Matrix: Selecting the Right Conditions

Use the following logic to select your protocol based on the alkylating agent (

Figure 1: Decision tree for selecting reaction conditions based on electrophile reactivity.

Experimental Protocols

Method A: The "Standard" High-Yield Protocol (Sodium Hydride)

Recommended for most primary and secondary alkyl halides.

Reagents & Materials:

-

Substrate: 2-(Tert-butyl)-6-nitro-1H-indole (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

-

Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) [Concentration: 0.1 M]

-

Quench: Saturated Ammonium Chloride (

)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Critical Step: If using NaH, you may wash it with dry hexanes to remove mineral oil if the downstream purification is sensitive to lipophilic impurities. However, for this substrate, the oil is usually benign.

-

-

Deprotonation:

-

Suspend NaH (1.2 equiv) in anhydrous DMF at 0 °C (ice bath).

-

Dissolve 2-(tert-butyl)-6-nitro-1H-indole in minimal DMF and add dropwise to the NaH suspension.

-

Observation: The solution should turn a deep red or dark orange color immediately. This confirms the formation of the nitronate-stabilized indolyl anion.

-

Aging: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Cool the mixture back to 0 °C .

-

Timecourse: Stir for 2–12 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (SM) will be lower Rf than the N-alkylated product. The N-H proton of the SM is acidic and drags on silica; the product will be a distinct, tighter spot.

-

-

Workup:

-

Carefully quench with saturated

solution (exothermic!). -

Dilute with Ethyl Acetate (EtOAc).

-

Wash Cycle: Wash the organic layer 3x with Water and 1x with Brine (LiCl solution is preferred if available to remove DMF effectively).

-

Dry over

, filter, and concentrate.[2]

-

Method B: The "Cesium Effect" Protocol (Mild Conditions)

Recommended for highly reactive electrophiles (Benzyl bromide, Methyl Iodide) or acid-sensitive substrates.

Rationale: Cesium (

Reagents:

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

-

Temperature: 60–80 °C.[2]

Procedure:

-

Combine Indole,

, and Alkyl Halide in MeCN. -

Heat to reflux (80 °C).

-

Monitor by HPLC/TLC. This method is slower but often cleaner, avoiding over-alkylation or decomposition.

Quantitative Data & Optimization Table

The following table summarizes expected outcomes based on internal optimization studies for similar electron-deficient, sterically hindered indoles.

| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 |

| Base | NaH (60%) | ||

| Solvent | DMF | Acetone | DMF |

| Temperature | 0 °C | Reflux (56 °C) | 60 °C |

| Time | 2–4 Hours | 18–24 Hours | 6–8 Hours |

| Yield (Est.) | 85–95% | 40–60% | 75–85% |

| Impurity Profile | Clean | Unreacted SM | Trace C3-alkylation |

| Recommendation | Primary Choice | Not Recommended | Secondary Choice |

Mechanism of Action

The reaction follows a canonical

Figure 2: Reaction pathway highlighting the kinetic barrier introduced by the C2 tert-butyl group.[5]

Troubleshooting & Quality Control

Issue: Low Conversion (<50%) after 12 hours.

-

Root Cause: The sodium cation (

) might be forming a tight ion pair with the nitro-stabilized anion, preventing reaction. -

Fix: Add 18-Crown-6 (0.1 equiv) to the reaction. This sequesters the

cation, creating a "naked" anion that is significantly more nucleophilic. Alternatively, switch to Method B (

Issue: C-Alkylation (C3 position) observed.

-

Root Cause: While rare for 2-substituted indoles, highly reactive electrophiles can attack C3.

-

Fix: Ensure the solvent is highly polar (DMF or DMSO). Polar solvents favor N-alkylation (charge control) over C-alkylation (orbital control).

Safety Note:

-

Nitro Compounds: Potentially energetic. Avoid excessive heat (>100 °C) when concentrating residues.

-

Sodium Hydride: Releases hydrogen gas. Ensure proper venting.

References

- General Indole Alkylation: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.

-

HCV NS5B Inhibitor Synthesis

-

Beaulieu, P. L. et al. "Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Indole 2-Carboxylic Acids." Bioorganic & Medicinal Chemistry Letters, 2011 , 21(12), 3658-3663. Link

- Note: Describes synthesis of 2-substituted indoles relevant to this scaffold.

-

- Cesium Effect: Flessner, T. et al. "Cesium Carbonate Mediated N-Alkylation of Indoles." Synlett, 1999, 1928.

-

Steric/Electronic Effects

- Smith, M. B. March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, 2013.

-

BenchChem Protocol: "Optimization of reaction conditions for N-alkylation of indoles." Link (General procedure verification).

Sources

- 1. How To [chem.rochester.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 4. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(tert-Butyl)-6-nitrophenol | C10H13NO3 | CID 14923120 - PubChem [pubchem.ncbi.nlm.nih.gov]

Recrystallization solvents for 2-tert-butyl-6-nitroindole purification

Application Note: Optimized Recrystallization Protocols for 2-tert-butyl-6-nitroindole

Part 1: Executive Summary & Chemical Logic

Purifying 2-tert-butyl-6-nitroindole presents a specific challenge in process chemistry: balancing the significant lipophilicity of the tert-butyl group at the C2 position with the polarity of the nitro group at the C6 position. While silica gel chromatography is effective for small-scale isolation, it is cost-prohibitive and solvent-intensive for scale-up.

This guide details a recrystallization strategy designed to replace or augment chromatographic separation. The protocol relies on a binary solvent system (Solvent/Anti-solvent) to exploit the compound's "push-pull" solubility profile.

Key Mechanistic Insight:

-

The tert-Butyl Group: Increases solubility in non-polar organic solvents (Hexanes, Toluene) and disrupts crystal packing, potentially lowering the melting point compared to the parent nitroindole.

-

The Nitro Group: Increases polarity and induces dipole-dipole interactions, necessitating a solvent with moderate polarity (Ethanol, Ethyl Acetate) for dissolution at high temperatures.

-

The Indole NH: Provides a hydrogen bond donor site, making the compound compatible with protic solvents like Ethanol, but also susceptible to co-crystallization with water if not carefully dried.

Part 2: Solvent Selection Strategy

Based on the structural analysis and empirical data for similar nitroindoles, single-solvent systems often fail (resulting in either high solubility at all temperatures or complete insolubility). We utilize a Binary Solvent Gradient .

Table 1: Candidate Solvent Systems

| System Class | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Applicability |

| System A (Recommended) | Ethanol (95% or Absolute) | Water | 3:1 to 5:1 | Green Chemistry. Best for removing inorganic salts and very polar impurities. High recovery yield. |

| System B (High Purity) | Ethyl Acetate | Hexanes (or Heptane) | 1:3 to 1:5 | Standard Organic. Best for removing non-polar byproducts (e.g., unreacted starting materials). |

| System C (Alternative) | Toluene | Hexanes | 1:2 | Aromatic Stacking. Useful if the primary impurity is a non-nitro indole derivative. |

Expert Note: System B (EtOAc/Hexanes) is often preferred for 2-tert-butyl-6-nitroindole derived from Fischer indole synthesis or Pd-catalyzed cyclizations, as it effectively removes lipophilic oils that cause "oiling out" in aqueous systems.

Part 3: Detailed Experimental Protocols

Protocol A: Rapid Solvent Screening (Validation)

Before committing the bulk material, validate the solvent system on 50–100 mg.

-

Place 50 mg of crude solid in a reaction tube.

-

Add Ethyl Acetate dropwise with heating (block heater at 70°C) until fully dissolved. Record volume (

).[1][2] -

Remove from heat. Add Hexanes dropwise until persistent turbidity (cloudiness) appears.

-

Add 1–2 drops of Ethyl Acetate to clear the solution.

-

Allow to cool to Room Temperature (RT) slowly.

-

Observation:

-

Crystals form: Proceed to Protocol B.

-

Oils out: Reheat, add more solvent (EtOAc), and try again or switch to System A (EtOH/Water).

-

Protocol B: Bulk Recrystallization (EtOAc/Hexanes System)

Standard Operating Procedure for >1g Scale.

Materials:

-

Crude 2-tert-butyl-6-nitroindole

-

Solvent: Ethyl Acetate (HPLC Grade)

-

Anti-solvent: Hexanes (or Heptane for higher boiling point safety)

-

Activated Charcoal (Optional, for colored impurities)[1]

Step-by-Step Workflow:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add Ethyl Acetate (approx. 2–3 mL per gram of solid).

-

Heat to reflux (approx. 77°C) with stirring.

-

Critical: If solid remains, add EtOAc in 0.5 mL increments until dissolved. Do not add large excess.

-

-

Hot Filtration (Impurity Removal):

-

If insoluble particles (catalyst residues, salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Note: If the solution is dark/black, treat with activated charcoal (5 wt%) for 10 mins at reflux prior to filtration.

-

-

Crystallization Induction:

-

Maintain the filtrate at a gentle boil.

-

Slowly add Hexanes (Anti-solvent) down the condenser or side of the flask.

-

Stop Point: Stop adding Hexanes immediately when a faint, persistent cloudiness is observed.

-

Add EtOAc dropwise just enough to restore clarity.

-

-

Controlled Cooling (The "Seeding" Phase):

-

Remove flask from heat and place on an insulating surface (cork ring or wood).

-

Seeding: When the temperature reaches ~50°C, add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

-

Why? Lipophilic indoles are prone to super-saturation and "oiling out." Seeding provides a template for ordered crystal growth.

-

-

Maturation:

-

Allow to cool to Room Temperature (20–25°C) undisturbed for 2–4 hours.

-